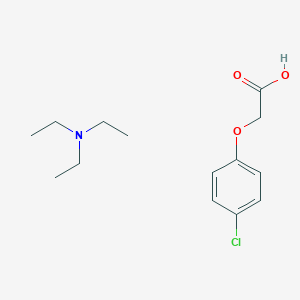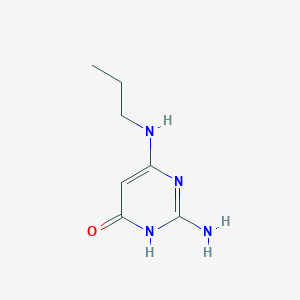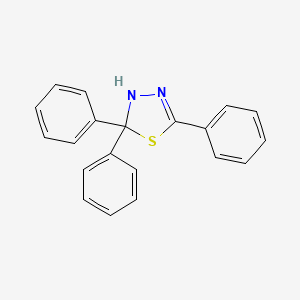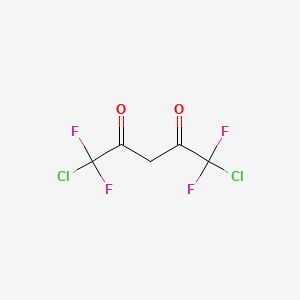![molecular formula C19H35NO4S B14381859 N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine CAS No. 88331-24-2](/img/structure/B14381859.png)
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine is a synthetic compound that belongs to the class of acyl glycines. Acyl glycines are minor metabolites of fatty acids and play a role in various biochemical processes. This compound is characterized by the presence of a tetradecanoyl group attached to a sulfanyl-propanoyl moiety, which is further linked to glycine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine typically involves the acylation of glycine with a tetradecanoylsulfanyl-propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as chromatography or crystallization.
化学反应分析
Types of Reactions
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acyl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives depending on the nucleophile used.
科学研究应用
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways involving acyl glycines.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine involves its interaction with specific enzymes and receptors in the body. It is believed to modulate metabolic pathways by acting as a substrate or inhibitor for enzymes involved in fatty acid metabolism. The molecular targets include enzymes such as glycine N-acyltransferase, which catalyzes the formation of acyl glycines.
相似化合物的比较
Similar Compounds
N-Propionylglycine: Another acyl glycine with a shorter acyl chain.
N-Butyryl glycine: Similar structure but with a butyryl group instead of a tetradecanoyl group.
N-Octanoyl glycine: Contains an octanoyl group, making it less hydrophobic compared to N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine.
Uniqueness
This compound is unique due to its long tetradecanoyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in studies involving lipid metabolism and membrane interactions.
属性
CAS 编号 |
88331-24-2 |
|---|---|
分子式 |
C19H35NO4S |
分子量 |
373.6 g/mol |
IUPAC 名称 |
2-(3-tetradecanoylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C19H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)25-15-14-17(21)20-16-18(22)23/h2-16H2,1H3,(H,20,21)(H,22,23) |
InChI 键 |
GLPKNMTXZCJCJI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)SCCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
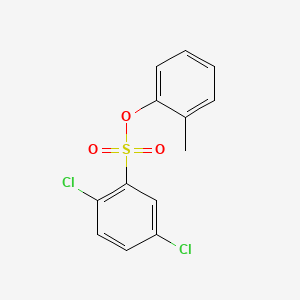
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
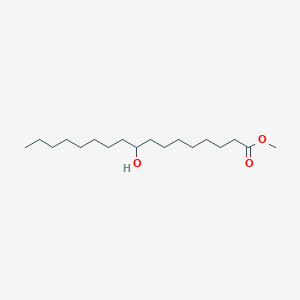
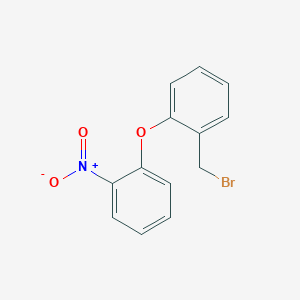
![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
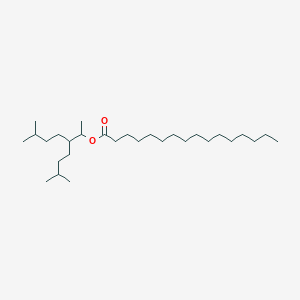
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
